

Spectroscopic and Synthetic Profile of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with analogous compounds. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related molecules in the field of drug discovery and materials science.

Chemical Structure and Properties

2'-(Oxiranylmethoxy)-3-phenylpropiophenone possesses a molecular formula of $C_{18}H_{18}O_3$ and a molecular weight of 282.33 g/mol .^[1] The structure features a propiophenone backbone, substituted at the 2'-position with a glycidyl ether group. This trifunctional structure, comprising a ketone, an ether linkage, and an epoxide ring, offers multiple sites for chemical modification, making it an interesting candidate for further chemical synthesis and biological evaluation.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-(Oxiran-2-ylmethoxy)phenyl)-3-phenylpropan-1-one
CAS Number	22525-95-7
Molecular Formula	C ₁₈ H ₁₈ O ₃
Molecular Weight	282.33 g/mol
SMILES	C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OC3CO3
InChI	InChI=1S/C18H18O3/c19-17(11-10-14-6-2-1-3-7-14)16-8-4-5-9-18(16)21-13-15-12-20-15/h1-9,15H,10-13H2

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**. These predictions are derived from established principles of NMR and IR spectroscopy and mass spectrometry fragmentation patterns of similar organic molecules.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.8 - 7.9	dd	1H	Aromatic H (ortho to C=O)
7.4 - 7.5	m	1H	Aromatic H
7.1 - 7.3	m	7H	Aromatic H's
6.9 - 7.0	m	2H	Aromatic H's
4.3 - 4.4	dd	1H	O-CH ₂ (oxirane)
3.9 - 4.0	dd	1H	O-CH ₂ (oxirane)
3.3 - 3.4	m	1H	CH(oxirane)
3.2 - 3.3	t	2H	-CH ₂ -C=O
2.9 - 3.0	t	2H	Ph-CH ₂ -
2.8 - 2.9	dd	1H	CH ₂ (oxirane)
2.7 - 2.8	dd	1H	CH ₂ (oxirane)

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
~200	C=O
~157	C-O (aromatic)
~141	Aromatic C (quaternary)
~133	Aromatic CH
~130	Aromatic CH
~128.5	Aromatic CH
~128.4	Aromatic CH
~126	Aromatic CH
~121	Aromatic CH
~112	Aromatic CH
~70	O-CH ₂ (ether)
~50	CH (oxirane)
~45	CH ₂ (oxirane)
~38	-CH ₂ -C=O
~30	Ph-CH ₂ -

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	C-H stretch (aromatic)
2925 - 2850	Medium	C-H stretch (aliphatic)
1685 - 1675	Strong	C=O stretch (aryl ketone)
1600, 1580, 1480	Medium-Strong	C=C stretch (aromatic)
1250 - 1200	Strong	C-O-C stretch (aryl ether)
950 - 850	Medium-Strong	Oxirane ring vibrations
770 - 730	Strong	C-H bend (ortho-disubstituted aromatic)
750 - 700	Strong	C-H bend (monosubstituted aromatic)

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Major Mass-to-Charge Ratios (m/z)

m/z	Interpretation
282	[M] ⁺ (Molecular Ion)
225	[M - C ₃ H ₅ O] ⁺
121	[C ₆ H ₅ -CH ₂ -CH ₂ -C=O] ⁺
105	[C ₆ H ₅ -C=O] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺
57	[C ₃ H ₅ O] ⁺

Experimental Protocols

Synthesis of 2'-(Oxiranylmethoxy)-3-phenylpropiophenone

This protocol is adapted from general procedures for the synthesis of aryl glycidyl ethers via Williamson ether synthesis.

Materials:

- 2'-Hydroxy-3-phenylpropiophenone
- Epichlorohydrin
- Potassium carbonate (K_2CO_3), anhydrous
- Acetone, anhydrous
- Ethyl acetate
- Brine (saturated $NaCl$ solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 2'-Hydroxy-3-phenylpropiophenone (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).
- Add epichlorohydrin (1.5 eq) to the stirred suspension.

- Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H and ^{13}C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.
- The sample should be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Data analysis should include the determination of chemical shifts, integration, and coupling constants.

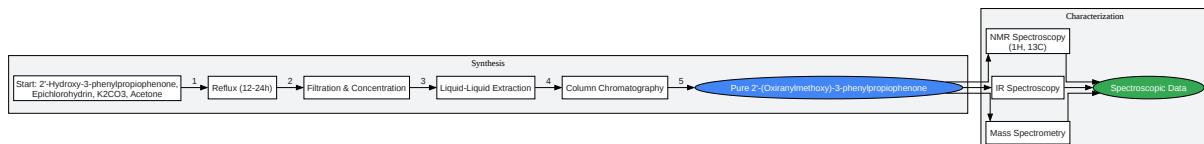
Infrared (IR) Spectroscopy:

- The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

- Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.
- The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
- The molecular ion peak and fragmentation pattern should be analyzed to confirm the structure.

Visualization of Experimental Workflow



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Caption: Synthetic and characterization workflow for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a detailed synthetic protocol for **2'-(Oxiranylmethoxy)-3-phenylpropiophenone**. While direct experimental data remains to be published, the information presented herein offers valuable guidance for researchers working with this compound. The synthetic route is robust and relies on standard organic chemistry techniques, and the predicted spectroscopic data provides a

reliable benchmark for the characterization of the synthesized product. This document aims to facilitate further research and application of this versatile molecule.

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References

- 1. β -Phenylpropiophenone [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2'- (Oxiranylmethoxy)-3-phenylpropiophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022707#spectroscopic-data-for-2-oxiranylmethoxy-3-phenylpropiophenon>]

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